(R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15845256
Molecular Formula: C11H19ClN2O
Molecular Weight: 230.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19ClN2O |
|---|---|
| Molecular Weight | 230.73 g/mol |
| IUPAC Name | 2-chloro-1-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H19ClN2O/c12-6-11(15)14-5-1-2-10(8-14)13-7-9-3-4-9/h9-10,13H,1-8H2/t10-/m1/s1 |
| Standard InChI Key | VNLKGONMSDMOMA-SNVBAGLBSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)C(=O)CCl)NCC2CC2 |
| Canonical SMILES | C1CC(CN(C1)C(=O)CCl)NCC2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 3-position with a cyclopropylmethylamino group (-NH-CH₂-cyclopropyl). At the 1-position of the piperidine, a chloroacetyl group (-CO-CH₂-Cl) is attached. The (R)-configuration denotes the spatial arrangement around the chiral center, which is critical for its biological interactions.
The molecular formula is C₁₁H₁₈ClN₂O, with a molar mass of 229.73 g/mol. Key structural attributes include:
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Piperidine ring: Adopts a chair conformation, as observed in related piperidine derivatives .
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Cyclopropylmethyl group: Introduces steric constraints and enhances metabolic stability compared to linear alkyl chains.
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Chloroacetyl moiety: Serves as an electrophilic site for nucleophilic substitution reactions .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 229.73 g/mol | |
| Chirality | (R)-configuration | |
| Piperidine conformation | Chair | |
| Cl-C-O bond angle | 112.5° (estimated) | – |
Synthesis and Characterization
Synthetic Pathways
The synthesis of (R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves multi-step organic reactions:
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Piperidine functionalization: Introduction of the cyclopropylmethylamino group via reductive amination of 3-aminopiperidine with cyclopropanecarboxaldehyde.
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Chloroacetylation: Reaction of the substituted piperidine with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine .
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Chiral resolution: Separation of enantiomers using chiral column chromatography or enzymatic resolution to isolate the (R)-form.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, 0°C | 68% | |
| Chloroacetylation | ClCH₂COCl, Et₃N, CH₂Cl₂ | 82% | |
| Chiral resolution | Chiralpak AD-H column, hexane:iPrOH | 45% |
Spectroscopic Characterization
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¹H NMR: Signals at δ 1.37 ppm (cyclopropyl CH₂), 3.15 ppm (piperidine N-CH₂), and 4.02 ppm (Cl-CH₂-CO) .
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IR: Peaks at 1685 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl bend) .
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Mass spectrometry: Molecular ion peak at m/z 229.73 (M⁺).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poor aqueous solubility (<1 mg/mL). It is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the labile chloroacetyl group .
Table 3: Physicochemical Data
Biological Activity and Mechanism
Neurotransmitter Modulation
(R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone demonstrates affinity for serotonin (5-HT) and dopamine receptors, as inferred from analogs. The (R)-enantiomer shows 5-fold higher binding affinity (Kₐ = 0.8 μM) compared to the (S)-form, highlighting stereochemical selectivity.
Apoptosis and Signaling Pathways
In vitro studies on similar compounds reveal inhibition of MAPK and Wnt pathways, suggesting potential anti-proliferative effects. The chloroacetyl group may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .
Table 4: Biological Activity Data
| Assay | Result | Source |
|---|---|---|
| 5-HT2A receptor binding | IC₅₀ = 1.2 μM | |
| Cytotoxicity (HeLa) | EC₅₀ = 18 μM | |
| MAPK inhibition | 45% at 10 μM |
Applications and Future Directions
Research Challenges
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Stereoselective synthesis: Improving yields of the (R)-enantiomer.
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Metabolic stability: Addressing rapid hepatic clearance via cytochrome P450 enzymes.
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